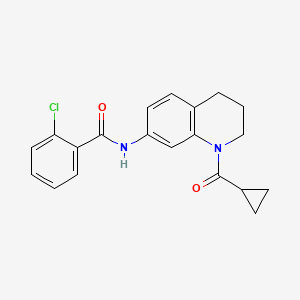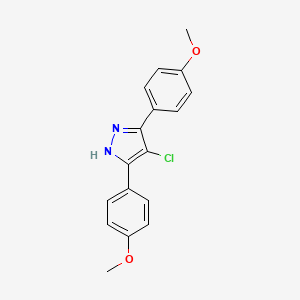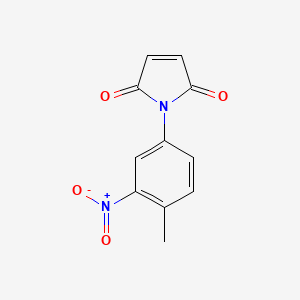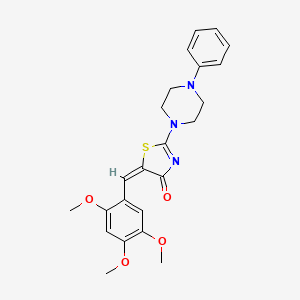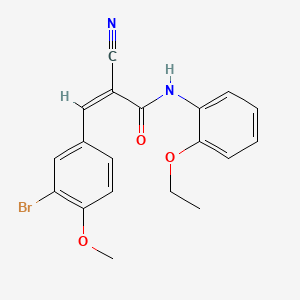![molecular formula C18H19F2N5O2 B2489302 2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2,4-difluorophenyl)acetamide CAS No. 1169969-34-9](/img/structure/B2489302.png)
2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2,4-difluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2,4-difluorophenyl)acetamide is a complex organic compound notable for its unique structure and potential applications in various fields. It integrates functionalities from pyrazolo[3,4-d]pyridazine and difluorophenylacetamide, suggesting diverse chemical behavior and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2,4-difluorophenyl)acetamide typically involves multi-step reactions The initial steps often include the preparation of pyrazolo[3,4-d]pyridazine intermediates through cyclization reactions, utilizing hydrazines and dicarbonyl compounds under acidic or basic conditions
Industrial Production Methods
On an industrial scale, the synthesis might employ continuous flow reactors to enhance reaction efficiency and safety. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity, while minimizing environmental impact and production costs.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation, particularly at the methyl and tert-butyl groups, under the influence of oxidizing agents like permanganates or chromates.
Reduction: Reduction reactions may target the carbonyl functionalities, potentially leading to alcohol derivatives.
Substitution: Various nucleophilic and electrophilic substitution reactions can occur on the aromatic ring, facilitated by the presence of electron-withdrawing fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Halogenating agents, Grignard reagents for introducing new substituents.
Major Products
Oxidation Products: Ketones, aldehydes, or carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives, depending on the reactants used.
科学的研究の応用
This compound's potential spans multiple fields:
Chemistry: Utilized as an intermediate in the synthesis of more complex molecules.
Biology: Its structural features suggest it may exhibit biological activities such as enzyme inhibition or receptor modulation.
Industry: May be used in the synthesis of advanced materials or as a specialized reagent.
作用機序
Molecular Targets and Pathways
The compound's mechanism of action likely involves interactions with specific proteins or enzymes. The difluorophenyl group can interact with hydrophobic pockets, while the pyrazolo[3,4-d]pyridazine core may engage in hydrogen bonding or pi-stacking interactions. These interactions can modulate the activity of enzymes or receptors, affecting cellular pathways.
類似化合物との比較
Unique Features
The integration of a tert-butyl group and a pyrazolo[3,4-d]pyridazine core distinguishes it from other compounds.
The difluorophenylacetamide moiety introduces significant electron-withdrawing effects, influencing its reactivity and interaction profiles.
Similar Compounds
Pyrazolopyridazines: Similar core structure but lacking the specific substituents.
Fluoroacetamides: Compounds with similar difluorophenyl moieties but different cores.
Benzamides and Related Derivatives: Share the acetamide functionality but differ in the aromatic substitution pattern.
特性
IUPAC Name |
2-(1-tert-butyl-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl)-N-(2,4-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N5O2/c1-10-12-8-21-25(18(2,3)4)16(12)17(27)24(23-10)9-15(26)22-14-6-5-11(19)7-13(14)20/h5-8H,9H2,1-4H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBDUWUZOKXSEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C(C)(C)C)CC(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
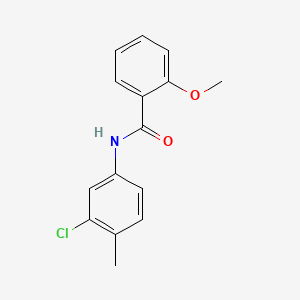


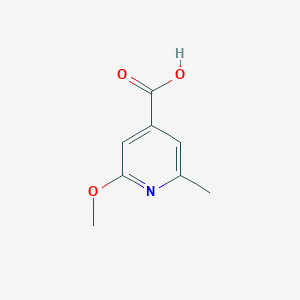
amino}acetamide](/img/structure/B2489224.png)
